molecular formula C8H11ClN4O B13319709 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one

Katalognummer: B13319709
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: LCIDDFHGXHWOCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C7H11ClN4O It is characterized by the presence of a pyrazole ring substituted with an amino and a chloro group, and a pyrrolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Substitution Reactions: The amino and chloro groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization of an appropriate precursor, such as a γ-amino acid or a γ-lactam.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group with a hydroxyl group would result in a hydroxy derivative.

Wissenschaftliche Forschungsanwendungen

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one is unique due to its combination of a pyrazole ring with a pyrrolidinone ring. This structural feature may confer distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H11ClN4O

Molekulargewicht

214.65 g/mol

IUPAC-Name

3-(3-amino-4-chloropyrazol-1-yl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C8H11ClN4O/c1-12-3-2-6(8(12)14)13-4-5(9)7(10)11-13/h4,6H,2-3H2,1H3,(H2,10,11)

InChI-Schlüssel

LCIDDFHGXHWOCY-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1=O)N2C=C(C(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.